molecular formula C26H26ClN5O3 B2972919 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921882-04-4

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2972919
CAS No.: 921882-04-4
M. Wt: 491.98
InChI Key: YMQQKZIIKZPTDZ-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[4,3-c]pyridin-3-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazolo[4,3-c]pyridin-3-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the piperazine ring: This is typically done through amide bond formation using coupling reagents.

    Addition of the 2-methoxyethyl group: This can be introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the pyrazolo[4,3-c]pyridin-3-one core.

    Trazodone: Contains a similar piperazine structure but differs in the rest of the molecule.

Uniqueness

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its combination of the pyrazolo[4,3-c]pyridin-3-one core with the 3-chlorophenylpiperazine moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O3/c1-35-15-14-29-17-22(24-23(18-29)26(34)32(28-24)20-7-3-2-4-8-20)25(33)31-12-10-30(11-13-31)21-9-5-6-19(27)16-21/h2-9,16-18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQQKZIIKZPTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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